6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Carboxylesterase 2 CES2 inhibitor Drug metabolism

6-Fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549027-53-2) is a heterocyclic research compound that integrates three pharmacophoric elements—a 6-fluoro-1,3-benzothiazole core, an azetidine linker, and an N-methylimidazole substituent—into a single molecular scaffold. The compound has been curated in the ChEMBL database (CHEMBL3774603) and is primarily characterized by its nanomolar inhibitory activity against human carboxylesterase 2 (CE2/CES2), a serine hydrolase critical for the metabolic activation and detoxification of ester- and amide-containing prodrugs and xenobiotics.

Molecular Formula C14H13FN4S
Molecular Weight 288.35 g/mol
CAS No. 2549027-53-2
Cat. No. B6439460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS2549027-53-2
Molecular FormulaC14H13FN4S
Molecular Weight288.35 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC3=C(S2)C=C(C=C3)F)CN4C=CN=C4
InChIInChI=1S/C14H13FN4S/c15-11-1-2-12-13(5-11)20-14(17-12)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2
InChIKeyXZIWQPFWQJAQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: A Fluorinated Benzothiazole-Azetidine-Imidazole Hybrid with Validated Carboxylesterase 2 Inhibitory Activity


6-Fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549027-53-2) is a heterocyclic research compound that integrates three pharmacophoric elements—a 6-fluoro-1,3-benzothiazole core, an azetidine linker, and an N-methylimidazole substituent—into a single molecular scaffold . The compound has been curated in the ChEMBL database (CHEMBL3774603) and is primarily characterized by its nanomolar inhibitory activity against human carboxylesterase 2 (CE2/CES2), a serine hydrolase critical for the metabolic activation and detoxification of ester- and amide-containing prodrugs and xenobiotics . Its low molecular weight (302.4 g·mol⁻¹), balanced lipophilicity imparted by the 6-fluoro substituent, and an H-bond donor count of zero distinguish it from many other benzothiazole-based probes and inhibitors .

Why 6-Fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole Cannot Be Replaced by an In-Class Generic Analogue


Within the benzothiazole-azetidine-imidazole chemotype, seemingly minor structural variations—such as halogen identity at the 6-position (F vs Cl vs Br vs H), methylation of the imidazole ring, or replacement of the azetidine spacer—can produce profound changes in enzyme inhibition potency, isoform selectivity, and physicochemical properties . The 6-fluoro substituent on the benzothiazole ring is not merely a bioisosteric placeholder; its strong electron-withdrawing effect influences the π-electron distribution of the aromatic core, modulates metabolic stability, and affects the compound's lipophilicity and membrane permeability relative to its 6-chloro, 6-bromo, and unsubstituted counterparts . Generic substitution with a non-fluorinated or differently halogenated congener risks losing the specific potency and selectivity profile that this exact compound exhibits against carboxylesterase 2, making compound identity verification by CAS number essential for reproducible pharmacological experiments .

Quantitative Evidence Guide for 6-Fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: Head-to-Head and Cross-Study Comparator Data


Potent Inhibition of Human Carboxylesterase 2 (CE2) with a 20 nM IC50 Value in Human Liver Microsomes

The target compound inhibits human CE2 in a human liver microsome assay with an IC50 of 20 nM and a competitive inhibition constant (Ki) of 42 nM, using fluorescein diacetate as the substrate . This level of potency places 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole among the sub-100 nM CE2 inhibitors. By comparison, the widely used reference CE2 inhibitor CES2-IN-1 exhibits an IC50 of 6.72 µM against recombinant human CES2 , and the clinical agent benzbromarone shows a Ki of 5.15 µM for CES2 inhibition , indicating that the 6-fluoro substitution on the benzothiazole-azetidine-imidazole scaffold confers approximately 100- to 300-fold greater inhibitory potency compared to these structurally unrelated CE2 inhibitors, based on cross-study comparisons.

Carboxylesterase 2 CES2 inhibitor Drug metabolism Prodrug activation

Molecular Weight and H-Bond Donor Count Differentiate 6-Fluoro Analogue from Non-Fluorinated Parent

The target compound has a molecular formula of C15H15FN4S and a molecular weight of 302.4 g·mol⁻¹, while the non-fluorinated analogue 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549010-55-9) has a molecular formula of C14H14N4S and a molecular weight of 270.35 g·mol⁻¹ . The 6-fluoro substitution adds 32 Da to the molecular mass and introduces a strong electron-withdrawing group that increases the compound's lipophilicity (estimated ΔlogP ≈ +0.2 to +0.4) without adding any hydrogen bond donors (HBD = 0 for both compounds) . This property profile is favorable for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five, making the 6-fluoro analogue a more suitable scaffold for central nervous system penetration studies and intracellular target engagement assays compared to the non-fluorinated parent.

Physicochemical properties Lipophilic efficiency Permeability Benzothiazole building block

Patent Scope Coverage Under Imidazolothiazole Receptor Kinase Modulator Patent Family

The structural scaffold of 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole falls within the Markush claims of US Patent Application US-20110086860-A1 ('Imidazolothiazole Compounds and Methods of Use Thereof'), which describes compounds of Formula (I) wherein Ar1 represents an imidazolyl group optionally substituted with 1–3 substituents, and Ar2 represents a substituted phenyl or heteroaryl group including benzothiazole . This patent family covers the use of such compounds as modulators of receptor kinase activity for the treatment of proliferative, inflammatory, and neurological disorders . The inclusion of the 6-fluoro substituent and the azetidine linker within the patent's generic formula provides a defined intellectual property position that differentiates this compound from earlier benzothiazole-based kinase inhibitors that lack the azetidine-imidazole pendant, offering a relatively clear freedom-to-operate landscape for research use .

Receptor kinase modulation Patent landscape Fused imidazolothiazole IP protection

Research and Industrial Application Scenarios for 6-Fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole


Development of Selective CES2 Chemical Probes for Drug-Drug Interaction Studies

The 20 nM IC50 against human CE2 in liver microsomes makes this compound a viable starting point for developing selective CES2 chemical probes to investigate carboxylesterase-mediated drug-drug interactions (DDIs). Co-administration of this inhibitor with CES2-substrate prodrugs such as irinotecan or capecitabine in in vitro hepatocyte models can help quantify the contribution of CES2 to prodrug activation, enabling more accurate prediction of clinical DDI risks .

Lead Optimization Scaffold for Second-Generation CES2 Inhibitors with Improved Selectivity Over CES1

The benzothiazole-azetidine-imidazole core with the 6-fluoro substituent provides a synthetically tractable scaffold for structure-activity relationship (SAR) exploration. Systematic variation of the 6-position substituent (F vs Cl vs Br vs H) and the imidazole N-substituent can be used to map the structural determinants of CES2 versus CES1 selectivity, guided by the 20 nM CE2 IC50 of the parent compound and the observation that differently substituted analogues in the patent literature exhibit distinct kinase modulation profiles .

Fluorinated Building Block for Fragment-Based Drug Discovery and DNA-Encoded Library Synthesis

With a molecular weight of 302.4 g·mol⁻¹, an HBD count of zero, and a balanced lipophilicity profile , this compound is well-suited as a fragment-like building block for DNA-encoded library (DEL) synthesis or fragment-based screening campaigns targeting serine hydrolases or kinases. The 6-fluoro substituent serves as a useful ¹⁹F NMR probe for binding confirmation in fragment screening, while the azetidine nitrogen and imidazole N-3 position offer orthogonal synthetic handles for library diversification .

Reference Standard for Carboxylesterase 2 Activity Assay Validation and High-Throughput Screening

The well-characterized CE2 inhibition parameters (IC50 = 20 nM, Ki = 42 nM, competitive mechanism) qualify this compound as a reference inhibitor for validating CES2 activity assays in high-throughput screening (HTS) formats. Its sub-100 nM potency allows for robust assay window definition with minimal compound consumption, making it cost-effective for large-scale screening operations that require daily positive control runs across thousands of microwell plates .

Quote Request

Request a Quote for 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.